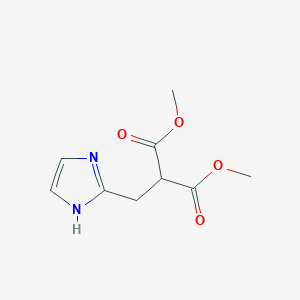

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

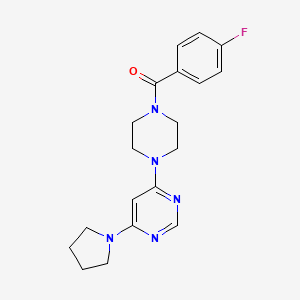

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.21 .

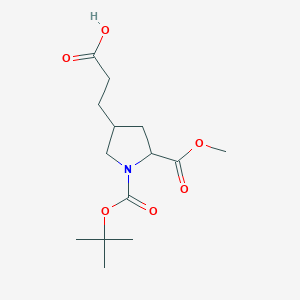

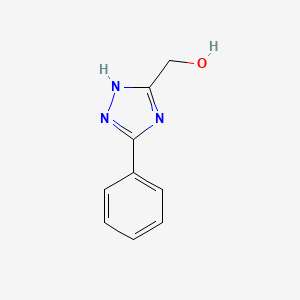

Molecular Structure Analysis

The InChI code for Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate is 1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11) . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate has a molecular weight of 212.21 . It is typically stored in a refrigerated environment .

Scientific Research Applications

- Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further investigations are ongoing to understand its mechanism of action and potential as a therapeutic agent against specific cancer types .

- The imidazole moiety in this compound suggests antifungal potential. Studies have evaluated its efficacy against fungal pathogens, including Candida species. Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate may serve as a lead compound for developing novel antifungal drugs .

- Researchers have incorporated this compound into MOFs due to its coordination properties. These MOFs can be used for gas storage, separation, and catalysis. Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate acts as a ligand, contributing to the stability and tunability of MOF structures .

- Importantly, this compound can be synthesized under solvent-free conditions. This green chemistry approach is advantageous for minimizing environmental impact and reducing waste .

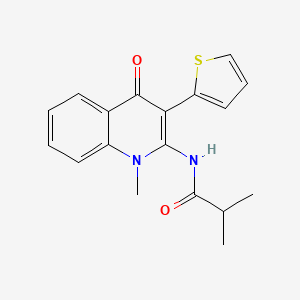

- Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate belongs to a class of imidazole derivatives. Medicinal chemists explore these compounds for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. Researchers investigate their potential as drug candidates .

- The malonate group in this compound can form stable complexes with transition metals. These complexes have applications in catalysis, sensing, and materials science. Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate serves as a versatile ligand for designing metal-based systems .

Anticancer Properties

Antifungal Activity

Metal-Organic Frameworks (MOFs)

Solvent-Free Synthesis

Imidazole Derivatives in Medicinal Chemistry

Coordination Chemistry and Metal Complexes

Mechanism of Action

Target of Action

Compounds containing an imidazole ring, like “Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate”, are often involved in various biological activities. They can interact with a variety of enzymes and receptors in the body, including cytochromes, certain G-protein coupled receptors, and more .

Mode of Action

The interaction of “Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate” with its targets could lead to changes in the activity of these targets, potentially altering cellular processes. The exact changes would depend on the specific targets and the nature of the interaction .

Biochemical Pathways

The affected pathways would depend on the specific targets of “Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate”. Imidazole-containing compounds can be involved in a wide range of biochemical pathways, from energy metabolism to signal transduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate” would influence its bioavailability. Factors such as its lipophilicity, molecular size, and charge can affect how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of “Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate” would depend on its specific targets and the nature of its interaction with these targets. This could range from changes in enzyme activity to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate”. For example, certain conditions might enhance or inhibit its interaction with its targets .

properties

IUPAC Name |

dimethyl 2-(1H-imidazol-2-ylmethyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJAYGJMPRNLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=CN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2608148.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)

![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)